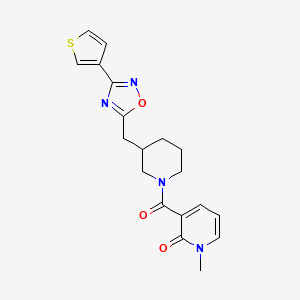

1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Description

1-Methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridinone core conjugated with a piperidine-carbonyl group and a thiophene-substituted 1,2,4-oxadiazole moiety. The compound’s complexity arises from its hybrid architecture, combining electron-rich thiophene and rigid oxadiazole rings, which may influence solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name |

1-methyl-3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-22-7-3-5-15(18(22)24)19(25)23-8-2-4-13(11-23)10-16-20-17(21-26-16)14-6-9-27-12-14/h3,5-7,9,12-13H,2,4,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXSQMYOXVACBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of this compound generally involves multi-step procedures that include the formation of the 1,2,4-oxadiazole ring, followed by its functionalization and subsequent reactions to introduce the thiophene, piperidine, and pyridin-2(1H)-one moieties. Typical reaction conditions involve the use of strong bases or acids, high temperatures, and organic solvents. Industrial production may involve catalytic processes to increase efficiency and yield.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Oxidation: : Common reagents include hydrogen peroxide and ozone.

Reduction: : Typical reagents might be sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic reagents such as halogens, sulfur, or nitrogen-based reagents.

Common reaction conditions involve controlled temperatures, pressures, and pH levels to ensure desired product formation. Major products formed from these reactions can include various functionalized derivatives that enhance or modify the compound's properties for specific applications.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives containing the 1,2,4-oxadiazole ring are effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the thiophene group enhances this activity, making it a valuable candidate for developing new antibiotics .

Anticancer Properties

Research indicates that similar compounds with oxadiazole structures exhibit anticancer activity. The ability to inhibit cell proliferation in various cancer cell lines has been observed, suggesting that 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one could be explored for its potential in cancer therapeutics. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antitubercular Activity

The compound has also shown promise against Mycobacterium tuberculosis, with some derivatives exhibiting low micromolar inhibitory concentrations (MICs). This highlights its potential role in addressing drug-resistant tuberculosis strains .

Organic Electronics

The unique electronic properties of thiophene-containing compounds have led to their exploration in organic electronics. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the oxadiazole unit can enhance charge transport properties, making these materials more efficient .

Polymer Chemistry

In polymer science, compounds like 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one can serve as building blocks for synthesizing new polymers with tailored properties. These polymers can exhibit improved thermal stability and mechanical strength due to the rigid structure provided by the oxadiazole and thiophene units .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated several oxadiazole derivatives for their antibacterial activity. The results indicated that compounds similar to 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one displayed superior activity compared to traditional antibiotics like ampicillin against E. coli and S. aureus, suggesting a viable alternative in antibiotic development .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives were tested against various tumor cell lines. Results showed that certain modifications to the oxadiazole structure significantly increased cytotoxicity against breast cancer cells. This research supports further investigation into structural optimization for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets, potentially altering biochemical pathways. The thiophene and oxadiazole rings can interact with biological macromolecules, while the piperidine and pyridin-2(1H)-one groups may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Thiophene-containing compounds : The presence of thiophene (as in the target compound and ) often enhances π-π stacking interactions with biological targets, improving binding affinity. However, substitution position (e.g., thiophen-2-yl vs. thiophen-3-yl) alters electronic properties and steric effects .

- Piperidine/piperazine derivatives : Piperidine-carbonyl groups (target compound and ) improve membrane permeability due to their moderate lipophilicity, while piperazine-thioether derivatives () exhibit enhanced solubility and metabolic stability.

- Oxadiazole vs.

Computational Similarity and Bioactivity Predictions

Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto scores: 0.45–0.62) to aryl piperazines () and chloropyridine derivatives (). Lower scores (<0.40) are observed against pyrrolone-based analogs (), indicating divergent pharmacophoric features .

Biological Activity

The compound 1-methyl-3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic molecule that incorporates a thiophene moiety and an oxadiazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structure of the compound can be described as follows:

- Pyridine Ring : A heterocyclic aromatic ring contributing to the compound's lipophilicity and biological activity.

- Piperidine Ring : A saturated nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Oxadiazole Group : Known for its role in various pharmacological activities, including antimicrobial and anticancer properties.

- Thiophene Moiety : Often associated with antioxidant and anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant antimicrobial properties. A study by Aziz-ur-Rehman et al. (2020) demonstrated that derivatives of oxadiazole showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . Although specific data on the compound is limited, its structural components suggest potential efficacy against microbial pathogens.

Antitubercular Activity

The design of novel compounds similar to the one has been explored for their antitubercular effects. In a study focusing on substituted piperazine derivatives, compounds with similar structural motifs were evaluated against Mycobacterium tuberculosis, yielding IC50 values ranging from 1.35 to 2.18 μM . This highlights a promising avenue for further exploration of the target compound's potential in treating tuberculosis.

The proposed mechanism of action for compounds with similar structures generally involves interaction with biological macromolecules such as proteins or nucleic acids. The oxadiazole and thiophene groups may facilitate binding to specific receptors or enzymes, influencing metabolic pathways or gene expression .

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives

In a systematic study on oxadiazole derivatives, researchers synthesized various compounds and assessed their biological activity through in vitro assays. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that modifications to the oxadiazole structure could enhance antimicrobial potency .

Case Study 2: Piperidine Derivatives as Antimicrobial Agents

Another study focused on piperidine derivatives revealed their broad-spectrum antibacterial properties. Compounds were tested against several bacterial strains with varying degrees of success. The findings suggested that structural variations significantly impacted their efficacy, indicating that similar modifications could be applied to the target compound to optimize its biological activity .

Data Table: Biological Activity Overview

| Compound Type | Target Organism | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole | Mycobacterium tuberculosis | 1.35 - 2.18 | Inhibition of cell wall synthesis |

| Piperidine | Salmonella typhi | Varies | Disruption of metabolic pathways |

| Thiophene | Various Bacteria | Moderate | Antioxidant activity; enzyme inhibition |

Q & A

Q. What advanced models are used to study target engagement in vivo?

- Transgenic rodent models : Express humanized targets (e.g., GPCRs) to evaluate pharmacokinetics and efficacy .

- PET/SPECT imaging : Radiolabel the compound with 11C or 18F to track tissue distribution .

- Microdialysis : Measure extracellular concentrations in brain tissue to correlate exposure with pharmacodynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.